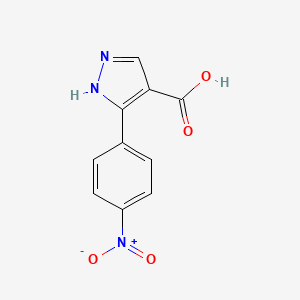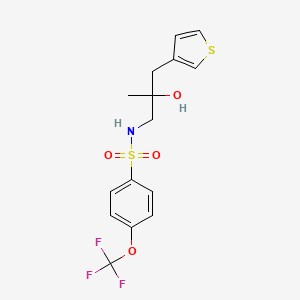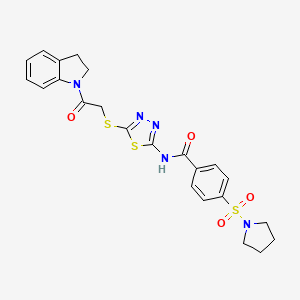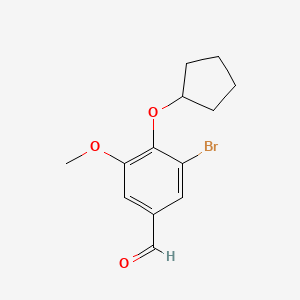![molecular formula C12H21ClN2O2 B2997170 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 1018526-31-2](/img/structure/B2997170.png)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperazine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound’s biological activity is of interest for studying its effects on various biological systems. It can be used in assays to investigate its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties may reveal potential applications in treating diseases. Piperazine derivatives are known for their activity against various pathogens and neurological conditions.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other piperazine derivatives, such as:
2-[4-(3-chloropropanoyl)piperazin-1-yl]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a butanone group. It may exhibit different biological activities and reactivity.
3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one: This derivative has an additional piperidinone ring, which can influence its chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)8-11(16)14-4-6-15(7-5-14)12(17)10(3)13/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERKHUFJTXHIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)

![4-({2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide](/img/structure/B2997093.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)
![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)


![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2997102.png)

![9-benzyl-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997108.png)
